

Spectroscopic Profile of 10-Undecyn-1-ol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 10-Undecyn-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **10-undecyn-1-ol**. This bifunctional molecule, featuring a terminal alkyne and a primary alcohol, is a valuable building block in organic synthesis. The following sections detail its characteristic spectral features, offering a basis for material identification, structural verification, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. For **10-undecyn-1-ol**, both ^1H and ^{13}C NMR provide unambiguous confirmation of its carbon skeleton and the location of its key functional groups.

^1H NMR Spectral Data

The proton NMR spectrum of **10-undecyn-1-ol** is characterized by distinct signals corresponding to the protons of the terminal alkyne, the alcohol group, the carbon chain, and the carbon adjacent to the hydroxyl group. The data presented below is representative for a sample dissolved in deuterated chloroform (CDCl_3).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.64	Triplet	2H	H-1 (HO-CH ₂)
~ 2.18	Triplet	2H	H-9 (-CH ₂ -C \equiv CH)
~ 1.94	Triplet	1H	H-11 (\equiv C-H)
~ 1.56	Multiplet	2H	H-2 (-CH ₂ -CH ₂ -OH)
~ 1.25 - 1.45	Multiplet	12H	H-3 to H-8 (-(CH ₂) ₆ -)
~ 1.6 (variable)	Singlet (broad)	1H	-OH

Note: The chemical shift of the hydroxyl proton (-OH) is variable and dependent on sample concentration, temperature, and solvent purity. Its signal may be broad and is often exchanged with D₂O.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The sp-hybridized carbons of the alkyne group are particularly diagnostic, appearing in a distinct region of the spectrum.

Chemical Shift (δ) ppm	Assignment
~ 84.7	C-10 (C \equiv CH)
~ 68.0	C-11 (C \equiv CH)
~ 63.1	C-1 (HO-CH ₂)
~ 32.8	C-2
~ 29.5 - 28.5 (multiple)	C-3 to C-8
~ 25.7	C-9
~ 18.4	C-3

Note: Assignments for the central methylene carbons (C-3 to C-8) can be complex due to signal overlap and may require advanced 2D NMR techniques for definitive assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **10-undecyn-1-ol** shows characteristic absorption bands for the O-H bond of the alcohol, the C-O bond, the terminal alkyne C≡C and ≡C-H bonds, and the aliphatic C-H bonds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3330	Strong, Broad	O-H stretch (alcohol, hydrogen-bonded)
~ 3300	Strong, Sharp	≡C-H stretch (terminal alkyne)
~ 2925, ~ 2855	Strong	C-H stretch (aliphatic CH ₂)
~ 2120	Weak, Sharp	C≡C stretch (terminal alkyne)
~ 1465	Medium	C-H bend (aliphatic CH ₂)
~ 1058	Strong	C-O stretch (primary alcohol)
~ 630	Strong	≡C-H bend (out-of-plane)

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of **10-undecyn-1-ol**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh 5-10 mg of **10-undecyn-1-ol** for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube into the spectrometer's spinner. Lock the spectrometer on the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

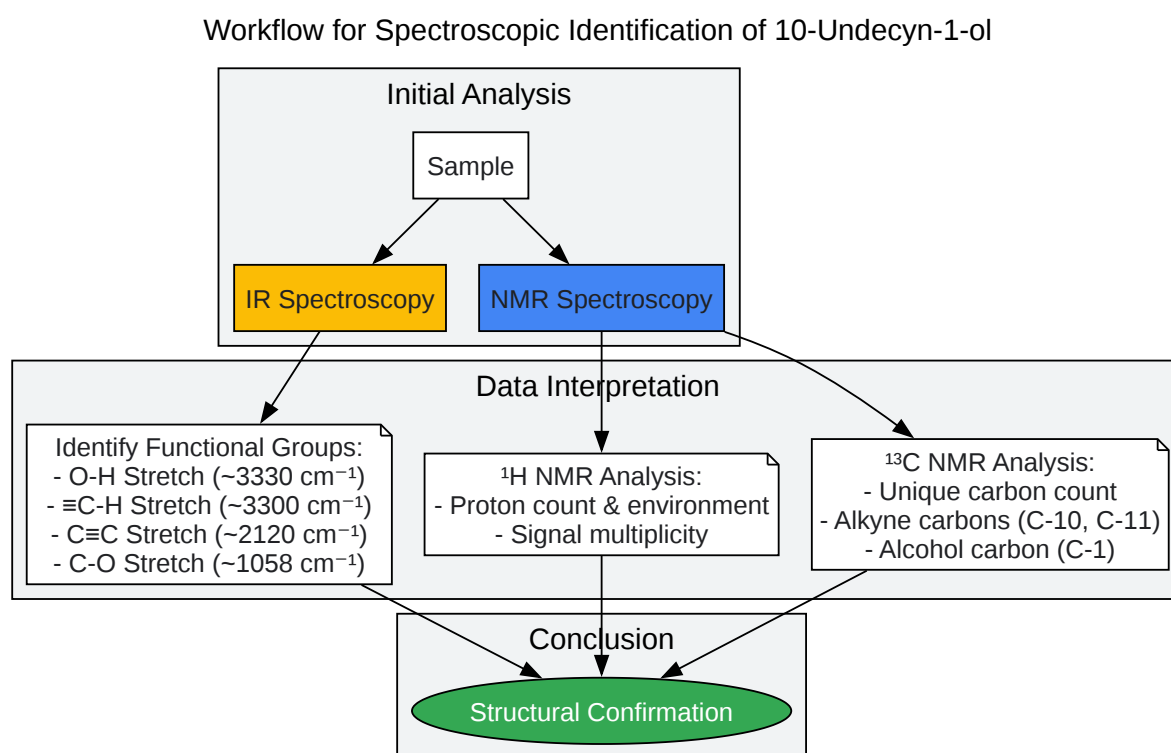
- **Data Acquisition:** Acquire the ^1H NMR spectrum using standard parameters. For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
- **Data Processing:** Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. For the ^1H spectrum, integrate the signals.

Attenuated Total Reflectance (ATR) FTIR Spectroscopy Protocol

- **Background Collection:** Ensure the ATR crystal (e.g., diamond) is clean. Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Analysis:** Place a small drop of neat **10-undecyn-1-ol** directly onto the center of the ATR crystal, ensuring full coverage.
- **Data Acquisition:** Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm^{-1} over a range of $4000\text{--}400\text{ cm}^{-1}$ to improve the signal-to-noise ratio.
- **Data Processing:** The instrument software will perform the background subtraction. Identify and label the major absorption peaks in the final spectrum. Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **10-undecyn-1-ol** using the discussed spectroscopic methods.



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Caption: Logical workflow for structural elucidation.

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